(E)-Dec-2-enal
Overview
Description
(E)-Dec-2-enal, also known as trans-2-decenal, is an organic compound with the molecular formula C10H18O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its strong, pungent odor and is commonly found in various essential oils and natural extracts. It is used in the flavor and fragrance industry due to its distinctive scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Dec-2-enal can be synthesized through several methods, including the oxidation of corresponding alcohols or the aldol condensation of shorter aldehydes. One common method involves the oxidation of dec-2-en-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions, ensuring the preservation of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This method involves the addition of a formyl group to the double bond of 1-decene, forming a mixture of aldehydes, which are then separated and oxidized to yield this compound.
Chemical Reactions Analysis
Types of Reactions: (E)-Dec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dec-2-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to dec-2-en-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), forming dihalo compounds or halo aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Addition: Bromine (Br2), Hydrogen chloride (HCl)
Major Products Formed:
Oxidation: Dec-2-enoic acid
Reduction: Dec-2-en-1-ol
Addition: 2,3-Dibromodecanal, 2-Chlorodecanal
Scientific Research Applications
(E)-Dec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that this compound exhibits antimicrobial properties, making it useful in research related to food preservation and safety.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: In the flavor and fragrance industry, this compound is used to impart a citrus-like aroma to products. It is also used in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of (E)-Dec-2-enal involves its interaction with cellular components, leading to various biological effects. It is known to target microbial cell membranes, disrupting their integrity and leading to cell death. The compound’s aldehyde group can react with nucleophilic sites in proteins and enzymes, inhibiting their function. Additionally, this compound can modulate inflammatory pathways by interacting with signaling molecules and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
(E)-Oct-2-enal: An eight-carbon unsaturated aldehyde with a similar pungent odor, used in flavor and fragrance applications.
(E)-Hex-2-enal: A six-carbon unsaturated aldehyde known for its grassy scent, commonly used in the flavor industry.
Uniqueness of (E)-Dec-2-enal: The longer carbon chain of this compound provides it with unique properties, such as a higher boiling point and a more intense odor compared to its shorter counterparts. These characteristics make it particularly valuable in applications requiring a strong and lasting fragrance.
Properties
IUPAC Name |
(E)-dec-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047035 | |
Record name | (2E)-2-Decenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |
Record name | trans-2-Decenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18091 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 to 80.00 °C. @ 3.00 mm Hg | |
Record name | 2-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |
Record name | 2-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.836-0.846 | |
Record name | 2-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3913-81-3, 3913-71-1, 25447-70-5 | |
Record name | (E)-2-Decenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Decenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Decenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Decenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-Decenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-decenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-decenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DECENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8.92 °C. @ 760.00 mm Hg | |
Record name | 2-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does 2-Decenal smell like?
A1: 2-Decenal is an unsaturated aldehyde known for its potent odor, often described as [fatty, green, and cilantro-like] [, , ].
Q2: Can humans smell very small amounts of 2-Decenal?
A2: Yes, humans are highly sensitive to 2-Decenal. Studies have shown that humans can detect it at concentrations as low as [60 ng/L in water-alcohol solutions] [].
Q3: What role does 2-Decenal play in food aromas?
A3: 2-Decenal is a significant contributor to the aroma of various foods. It is considered a key odorant in [cilantro] [], [pink guava] [], [matcha] [], and [soy milk] []. In contrast, it is associated with off-flavors in products like [thermally treated watermelon juice] [], [duck broth] [], and [rancid oils] [].
Q4: How is 2-Decenal formed?
A4: 2-Decenal can be formed through various pathways:
- Lipid Oxidation: It is a common product of [linoleic acid oxidation] [, ], a process that occurs naturally in foods containing unsaturated fats.
- Thermal Degradation: Heating of [phospholipids] [] can also lead to the formation of 2-Decenal.
- Biogenic Emissions: Some insects, such as the [brown marmorated stink bug (Halyomorpha halys)] [, ], release 2-Decenal as a component of their defense secretions.
Q5: Are there different forms (isomers) of 2-Decenal?
A5: Yes, 2-Decenal exists as both a cis and trans isomer. [The trans form is more commonly found in nature and is generally considered to have a stronger odor] [].
Q6: What is the chemical formula and molecular weight of 2-Decenal?
A6: 2-Decenal has the molecular formula [C10H18O] [] and a molecular weight of [154.25 g/mol].
Q7: Does 2-Decenal undergo any specific chemical reactions relevant to its properties?
A7: Yes, 2-Decenal is susceptible to oxidation, leading to the formation of other volatile compounds, such as [trans-4,5-epoxy-(E)-2-decenal] []. This reaction is particularly important in the context of food spoilage and flavor changes during storage.
Q8: Does 2-Decenal have any biological activity?
A8: Research suggests that 2-Decenal possesses [nematicidal activity] [, ] against certain plant-parasitic nematodes.
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